Imidazo[1,2-a]pyridine-3-sulfonic acid
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Modern Chemical Science
The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle with a nitrogen bridgehead, is a cornerstone in the development of new chemical entities. researchgate.net Its unique structural and electronic properties have made it a subject of extensive research.
Research into imidazo[1,2-a]pyridines has evolved significantly since its initial discovery. Early synthetic methods, such as the condensation reaction between 2-aminopyridines and α-haloketones, laid the groundwork for accessing this scaffold. bio-conferences.org Over the decades, research intensified as the therapeutic potential of its derivatives became apparent. The development of drugs like Zolpidem brought the scaffold into the pharmaceutical spotlight. In recent years, the focus has shifted towards more sophisticated and efficient synthetic methodologies, including multicomponent reactions, tandem processes, and transition-metal-catalyzed C-H functionalization, to generate diverse libraries of these compounds for high-throughput screening. researchgate.netrsc.org This evolution reflects a broader trend in organic chemistry towards atom economy and the rapid construction of molecular complexity. mdpi.com
The imidazo[1,2-a]pyridine nucleus is widely regarded as a "privileged scaffold" or "drug prejudice" scaffold in medicinal chemistry. rsc.orgnih.govresearchgate.netrsc.org This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities. nih.govmdpi.com Its rigid structure allows for the precise spatial orientation of various functional groups, enabling interaction with a multitude of biological targets. This versatility has led to the development of numerous therapeutic agents. nih.gov
Several commercially successful drugs are based on this scaffold, demonstrating its clinical importance. researchgate.netnih.govnih.gov
| Drug Name | Therapeutic Application |
| Zolpidem | Treatment of insomnia (hypnotic) |
| Alpidem | Anxiolytic agent |
| Zolimidine | Antiulcer agent |
| Saripidem | Anxiolytic agent |
| Olprinone | Treatment for heart failure |
| Necopidem | Anxiolytic agent |
| Minodronic acid | Treatment for osteoporosis |
Beyond these examples, the scaffold is a key component in compounds investigated for a vast range of pharmacological effects, solidifying its status as a critical building block in drug discovery. researchgate.netnih.govresearchgate.net
| Biological Activity |
| Anticancer |
| Antimycobacterial / Antituberculosis |
| Antiviral |
| Antimicrobial / Antibacterial |
| Antifungal |
| Anti-inflammatory |
| Anticonvulsant |
| Anthelmintic |
| Analgesic |
| Proton Pump Inhibitor |
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. researchgate.net This fusion results in a planar, aromatic system with ten π-electrons. The nitrogen atom at the bridgehead (N-4) influences the electron distribution across the bicyclic system. The molecule has a significant dipole moment, and its electron-rich nature makes it susceptible to electrophilic attack.
The reactivity of the imidazo[1,2-a]pyridine ring is position-dependent. The C-3 position is particularly electron-rich and is the most common site for electrophilic substitution and other functionalizations. researchgate.net This high reactivity at C-3 has been exploited in numerous synthetic strategies to introduce a wide variety of substituents. nih.govrsc.org However, functionalization at other positions, such as C-2, C-5, and C-7, is also achievable through various modern synthetic methods, including directed C-H activation. rsc.org This site-selective functionalization is crucial for fine-tuning the pharmacological and physicochemical properties of its derivatives. rsc.org
The Sulfonic Acid Moiety in Heterocyclic Systems
The sulfonic acid group (-SO₃H) is a highly polar, strongly acidic functional group that can be introduced into organic molecules to modify their properties.
Sulfonic acids are among the strongest organic acids, with pKa values comparable to mineral acids like sulfuric acid. wikipedia.orglibretexts.org This strong acidity makes them useful as catalysts in a variety of organic reactions, including esterification and alkylation. wikipedia.orgbritannica.com The introduction of a sulfonic acid group can dramatically increase the water solubility of an organic compound, a property that is highly valuable in pharmaceutical and industrial applications. britannica.com This functional group is a key component in the manufacture of detergents, water-soluble dyes, and ion-exchange resins. britannica.com Furthermore, derivatives of sulfonic acids, such as sulfonyl chlorides and sulfonamides, are important intermediates in organic synthesis. libretexts.org
Introducing a sulfonic acid group onto a heterocyclic ring system, such as imidazo[1,2-a]pyridine, profoundly alters its chemical and physical characteristics.
Acidity and Solubility: The primary effect is a significant increase in acidity and aqueous solubility. mdpi.com This can be advantageous in biological applications where bioavailability is a concern or for creating catalysts that operate in aqueous media.
Electronic Effects: The -SO₃H group is strongly electron-withdrawing. When attached to an aromatic or heteroaromatic ring, it deactivates the ring towards further electrophilic substitution. This property can be used strategically to direct subsequent reactions to other positions or to stabilize the molecule. numberanalytics.com
Catalytic Applications: Heterocycles functionalized with sulfonic acid groups can act as solid acid catalysts. mdpi.com These materials combine the catalytic activity of the sulfonic acid with the structural properties of the heterocycle and support, offering advantages such as reusability and ease of separation from reaction mixtures. mdpi.comacs.org For example, sulfonic acid-functionalized materials have been used to catalyze the synthesis of other complex heterocycles. mdpi.combenthamdirect.com
Synthetic Handle: The sulfonic acid group can be converted into other functional groups, such as sulfonamides and sulfonate esters, providing a versatile handle for further molecular elaboration. wikipedia.orgnih.gov It can also serve as a leaving group in certain nucleophilic aromatic substitution reactions or be removed via desulfonation, highlighting its utility as a temporary directing or blocking group. wikipedia.orgnumberanalytics.com
In the specific case of Imidazo[1,2-a]pyridine-3-sulfonic acid, the sulfonic acid group is placed at the most electronically rich and reactive C-3 position. This would significantly modify the reactivity of the parent scaffold, passivating the C-3 position against further electrophilic attack while imparting the characteristic properties of strong acidity and increased polarity to the molecule.
Unique Considerations for Sulfonic Acid at the C3 Position of Imidazo[1,2-a]pyridine
The C3 position of the imidazo[1,2-a]pyridine ring is inherently electron-rich, making it a prime site for electrophilic substitution and various C-H functionalization reactions, including sulfonylation. nih.gov The introduction of a sulfonic acid (-SO₃H) group at this position, however, dramatically alters the electronic and steric landscape of the molecule.
The sulfonic acid moiety is a strong electron-withdrawing group and is highly acidic. Its presence significantly modulates the electron density of the entire heterocyclic system. This electronic perturbation can influence the reactivity of other positions on the ring, potentially altering their susceptibility to further chemical modifications. For instance, the nucleophilicity of the ring nitrogen atoms may be affected, which could have implications for the compound's coordination chemistry and biological interactions.
From a steric perspective, the sulfonic acid group is bulky. This steric hindrance can direct the regioselectivity of subsequent reactions, favoring positions that are less sterically encumbered. Furthermore, the acidic proton of the sulfonic acid group can participate in intramolecular and intermolecular hydrogen bonding, influencing the compound's conformation, crystal packing, and solubility.
The table below summarizes some of the key physicochemical properties of this compound and related derivatives, illustrating the influence of the C3 substituent.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆N₂O₃S | 198.20 | 112581-51-8 |
| Imidazo[1,2-a]pyridine-3-sulfonamide | C₇H₇N₃O₂S | 197.22 | 112583-13-8 |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 6200-60-8 |
Scope and Research Imperatives for this compound Research
The unique properties of this compound open up several avenues for future research and application development. The strong acidity and potential for hydrogen bonding make it an interesting candidate for applications in catalysis and materials science.
In Medicinal Chemistry: While many imidazo[1,2-a]pyridine derivatives have been explored as therapeutic agents, the sulfonic acid variant remains relatively understudied. nih.govnanomaterchem.com Research is warranted to investigate its potential as a pharmacophore. The sulfonic acid group can act as a bioisostere for other acidic functional groups, such as carboxylic acids or phosphates, potentially leading to novel enzyme inhibitors or receptor modulators. Furthermore, its high polarity could be exploited to design compounds with specific pharmacokinetic profiles.
In Materials Science: The combination of a fluorescent heterocyclic core with a highly polar and acidic functional group suggests potential applications in the development of novel sensors, probes, and functional dyes. rsc.org The sulfonic acid moiety could be used to tune the solubility of these materials in aqueous media and to facilitate interactions with specific analytes or surfaces.
In Organic Synthesis: this compound can serve as a versatile building block for the synthesis of other C3-functionalized derivatives. The sulfonic acid group can be converted into other functional groups, such as sulfonamides and sulfonate esters, providing access to a wider range of chemical diversity. Additionally, its acidic nature could be harnessed for applications in organocatalysis.
The table below outlines potential research directions for this compound.
| Research Area | Potential Applications and Research Focus |
| Medicinal Chemistry | - Investigation as a bioisostere for other acidic groups in drug design. - Exploration of its role as a pharmacophore in enzyme inhibition. - Synthesis of derivatives with tailored pharmacokinetic properties. |
| Materials Science | - Development of fluorescent probes and sensors for biological and environmental applications. - Design of novel functional dyes with tunable solubility and photophysical properties. |
| Organic Synthesis | - Use as a precursor for the synthesis of a diverse library of C3-substituted imidazo[1,2-a]pyridines. - Exploration of its potential as an organocatalyst. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560105 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-51-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine 3 Sulfonic Acid and Its Precursors
Direct Synthesis Strategies for Imidazo[1,2-a]pyridine-3-sulfonic Acid
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine (B132010) ring system is a primary approach for the synthesis of C3-sulfonated derivatives. These methods often leverage the inherent nucleophilicity of the C3 position.
Sulfonation of Imidazo[1,2-a]pyridine Derivatives
The direct introduction of a sulfonic acid or sulfonyl group at the C3 position of imidazo[1,2-a]pyridines has been explored through various chemical transformations.
The C3 position of the imidazo[1,2-a]pyridine nucleus is electron-rich, making it susceptible to electrophilic substitution. This inherent reactivity allows for regioselective functionalization. A variety of C3-functionalized imidazo[1,2-a]pyridines have been synthesized, including those with sulfur-containing substituents. The development of methods for direct C-H functionalization at this position is of significant interest to avoid multi-step synthetic sequences.
A range of sulfonating agents and reaction conditions have been investigated for the C3-sulfonylation of imidazo[1,2-a]pyridines. These reactions often involve the use of sulfonyl chlorides, sulfinic acids, or their derivatives as the source of the sulfonyl group.
Recent advancements have focused on the development of environmentally benign and efficient protocols. For instance, an electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed. This metal-free method provides a straightforward route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines in high yields. The reaction proceeds via an electrochemical oxidative cross-coupling, representing an atom-economical and green approach.
Another notable method involves a visible-light-induced three-component reaction for the C3-sulfonylation of imidazo[1,2-a]pyridines. This reaction utilizes diaryliodonium salts and DABCO-bis(sulfur dioxide) in the presence of an organic photoredox catalyst at room temperature. This approach offers good substrate compatibility and furnishes the desired products in moderate yields.
The following table summarizes selected examples of direct C3-sulfonylation of imidazo[1,2-a]pyridines:
| Imidazo[1,2-a]pyridine Derivative | Sulfonylating Agent | Reaction Conditions | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | Sodium benzenesulfinate | Electrochemical, metal-free | Up to 94 |
| Various imidazo[1,2-a]pyridines | Diaryliodonium salts, DABCO-bis(sulfur dioxide) | Visible light, photoredox catalyst | Moderate |
Catalytic methods play a crucial role in enhancing the efficiency and selectivity of direct sulfonation reactions. Both metal-based and metal-free catalytic systems have been employed.
Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines. For the C3-sulfonylation, an organic photoredox catalyst can be used to initiate the reaction between imidazo[1,2-a]pyridines, diaryliodonium salts, and a sulfur dioxide source like DABCO-bis(sulfur dioxide). This method is advantageous due to its mild reaction conditions and avoidance of toxic metal catalysts.
Electrochemical synthesis provides another catalytic approach, where electrons act as a traceless reagent. The electrochemical oxidative C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates is a prime example of a catalyst-free, yet catalytically driven, process.
Multicomponent Reactions (MCRs) Incorporating Sulfonic Acid Precursors
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of diverse compound libraries.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-amino-imidazo[1,2-a]azines. beilstein-journals.orgutrgv.edu This reaction has been extensively utilized for the synthesis of a wide array of imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgutrgv.edu
While the classical GBB reaction leads to the formation of a C3-amino group, direct modifications of this reaction to incorporate a sulfonic acid or sulfonyl group at the C3 position are not widely reported in the scientific literature. The typical products of the GBB reaction are 3-amino-imidazo[1,2-a]pyridines.
However, the GBB reaction can be strategically employed to synthesize precursors that can be subsequently converted to the desired C3-sulfonated compounds. For instance, a GBB reaction could be performed with a reactant bearing a functional group that can be later transformed into a sulfonic acid. This two-step approach, involving a GBB reaction followed by a sulfonation step, represents a viable, though indirect, strategy.
A recent study detailed a visible-light-induced three-component reaction for the C3-sulfonylation of imidazo[1,2-a]pyridines, which, while not a GBB reaction, demonstrates the feasibility of a multicomponent approach to access these target molecules. This reaction brings together the imidazo[1,2-a]pyridine, a diaryliodonium salt, and a sulfur dioxide source under photoredox catalysis.
The following table outlines the general components of the Groebke–Blackburn–Bienaymé reaction:
| Component 1 | Component 2 | Component 3 | Product |
| 2-Aminoazine (e.g., 2-aminopyridine) | Aldehyde | Isocyanide | 3-Amino-imidazo[1,2-a]azine |
Copper-Catalyzed Three-Component Reactions with Sulfonyl Sources
Copper-catalyzed three-component reactions have emerged as a powerful and efficient method for the one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines, including those bearing a sulfonyl group at the 3-position. rsc.orgnih.govresearchgate.net These reactions typically involve the condensation of a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, with a copper catalyst facilitating the key bond-forming steps. nih.govbeilstein-journals.org The use of sulfonyl azides as one of the components allows for the direct incorporation of the sulfonyl moiety into the final product. rsc.orgnih.gov
One notable example involves the reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones catalyzed by copper. rsc.orgnih.gov This process proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage of the resulting triazole intermediate to form a highly reactive α-acyl-N-sulfonyl ketenimine. This intermediate then undergoes cyclization with the 2-aminopyridine to afford the desired 3-sulfonylamido-imidazo[1,2-a]pyridine derivatives in moderate to excellent yields. rsc.orgnih.gov The reaction is often carried out in a one-pot fashion and demonstrates good functional group tolerance. rsc.orgnih.govresearchgate.net
The versatility of this approach is highlighted by its ability to accommodate a range of substituents on all three components, providing access to a diverse library of imidazo[1,2-a]pyridine derivatives. rsc.orgnih.gov The reaction conditions are generally mild, and the use of an inexpensive and readily available copper catalyst makes this method attractive for large-scale synthesis. capes.gov.br
Novel MCRs Involving 2-Aminopyridines, Aldehydes, and Sulfonyl Components
Novel multicomponent reactions (MCRs) offer an atom-economical and convergent approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single operation. mdpi.comrsc.org These reactions have been adapted to incorporate sulfonyl functionalities directly into the imidazo[1,2-a]pyridine scaffold.
A significant MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comnih.gov This reaction provides a straightforward route to 3-aminoimidazo[1,2-a]pyridine derivatives. By employing sulfonyl-containing aldehydes or isocyanides, it is possible to introduce the desired sulfonyl group.
Another strategy involves a three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by a metal such as copper. nih.govbeilstein-journals.org While not directly incorporating a sulfonic acid group, this method can be adapted by using sulfonyl-containing starting materials. For instance, the use of a sulfonyl-substituted aldehyde would lead to an imidazo[1,2-a]pyridine with a sulfonylphenyl group at the 2-position.
Furthermore, innovative five-component cascade reactions have been developed for the synthesis of complex imidazo[1,2-a]pyridine derivatives. rsc.org These reactions can involve the in situ formation of intermediates that subsequently react to form the heterocyclic core. While specific examples leading directly to this compound are less common, the modularity of MCRs provides a promising platform for the future development of such syntheses.
Strategies for Constructing the Imidazo[1,2-a]pyridine Core with Subsequent Sulfonation
An alternative and widely used approach to obtaining this compound involves a two-step process: first, the synthesis of the core imidazo[1,2-a]pyridine ring, followed by the introduction of the sulfonic acid group at the C3 position. rsc.orgbeilstein-journals.orgcapes.gov.brmdpi.comrsc.orgorganic-chemistry.orgrsc.org This strategy allows for greater flexibility in the choice of starting materials for the initial cyclization and enables the sulfonation of a pre-functionalized imidazo[1,2-a]pyridine scaffold.
Cyclization Reactions for Imidazo[1,2-a]pyridine Formation
The construction of the imidazo[1,2-a]pyridine core is a well-established field with numerous synthetic methods available. rsc.orgbeilstein-journals.orgcapes.gov.brmdpi.comrsc.orgorganic-chemistry.orgrsc.org These methods often rely on the cyclization of a 2-aminopyridine derivative with a suitable two-carbon synthon.
Condensation of 2-Aminopyridines with α-Halocarbonyl or Related Compounds
One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as an α-bromoketone or chloroacetaldehyde. rsc.orgbio-conferences.orgmdpi.com This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. bio-conferences.org
The reaction conditions can vary, from heating the reactants in a solvent like ethanol (B145695) or acetonitrile (B52724) to catalyst-free and solvent-free conditions at elevated temperatures. bio-conferences.orgmdpi.com The use of a base, such as sodium bicarbonate or an organic base, is sometimes employed to facilitate the reaction. acs.org This method is versatile and allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halocarbonyl compound. nih.gov
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| Iodo-2-aminopyridines | Chloroacetaldehyde | Ethanol, reflux | Iodoimidazo[1,2-a]pyridines | mdpi.com |
| 2-Aminopyridines | α-Bromo/chloroketones | 60 °C, catalyst and solvent-free | Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
Oxidative/Reductive Cyclizations
Oxidative cyclization reactions provide an alternative route to the imidazo[1,2-a]pyridine core, often utilizing readily available starting materials and employing an oxidizing agent to facilitate the final ring closure. organic-chemistry.org These methods can involve the reaction of 2-aminopyridines with ketones or other carbonyl compounds under oxidative conditions.
One such approach involves the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction proceeds under an air atmosphere, with copper acting as the catalyst for the oxidative C-N bond formation. organic-chemistry.org Similarly, copper-catalyzed oxidative cyclization between 2-aminopyridines and methyl aryl/heteroaryl ketones under ambient air has been developed, providing a simple, one-pot protocol. capes.gov.br
Iodine-catalyzed oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as the terminal oxidant is another example of an environmentally friendly approach to synthesizing 3-nitroimidazo[1,2-a]pyridines. acs.org Reductive cyclization methods are less common but can be employed in specific synthetic strategies.
Transition-Metal-Catalyzed Cycloadditions and Annulations
Transition-metal catalysis has significantly advanced the synthesis of imidazo[1,2-a]pyridines, enabling the use of a broader range of starting materials and offering novel reaction pathways. rsc.orgbeilstein-journals.orgmdpi.comrsc.orgorganic-chemistry.org These methods often involve cycloaddition or annulation reactions where the transition metal plays a crucial role in activating the substrates and facilitating the key bond formations.
Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Copper(I) iodide (CuI) is a commonly used catalyst in these transformations. beilstein-journals.orgorganic-chemistry.org Ruthenium-catalyzed annulation has also been reported for the synthesis of fused imidazo[1,2-a]pyridine systems. nih.gov
Palladium-catalyzed reactions, such as the three-component reaction of 2-aminopyridines, aldehydes, and alkynes, have also been developed. organic-chemistry.org These transition-metal-catalyzed methods often exhibit high efficiency, broad substrate scope, and good functional group tolerance, making them powerful tools for the construction of the imidazo[1,2-a]pyridine scaffold. rsc.orgbeilstein-journals.orgmdpi.comrsc.orgorganic-chemistry.org
| Catalyst | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Synthesis | Broad functional group compatibility. | organic-chemistry.org |
| Copper(I) | 2-Aminopyridines, Nitroolefins | One-pot Procedure | Uses air as the oxidant. | organic-chemistry.org |
| Palladium(II) Acetate | 2-Aminopyridines, Aldehydes, Alkynes | Three-Component Reaction | Ligand-free conditions. | organic-chemistry.org |
| Ruthenium(II) | - | Annulation | Synthesis of fused imidazo[1,2-a]pyridines. | nih.gov |
Post-Synthetic Sulfonation Methods
Post-synthetic functionalization offers a direct route to introduce the sulfonic acid moiety onto a pre-formed imidazo[1,2-a]pyridine core. This approach is advantageous for its modularity, allowing for the late-stage modification of complex molecules. These methods primarily involve either direct C-H activation at the C3 position or the derivatization of an existing functional group.
Direct C-H functionalization is an efficient strategy for introducing a sulfonyl group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. researchgate.net Recent advances have focused on developing mild and selective protocols, often utilizing photocatalysis or electrochemistry.
A visible-light-induced, three-component reaction provides a pathway for the C3-sulfonylation of imidazo[1,2-a]pyridines. researchgate.net This method employs an organic photoredox catalyst, diaryliodonium salts as the aryl source, and DABCO-bis(sulfur dioxide) (DABSO) as the sulfur dioxide source. The reaction proceeds at room temperature and demonstrates good substrate compatibility, affording the desired 3-sulfonylated products in moderate yields. researchgate.net
Another innovative approach involves an electrolyte- and catalyst-free electrooxidative sulfonylation. rsc.org This method directly couples various imidazo[1,2-a]pyridines with sodium sulfinates to selectively form 3-sulfonylated imidazo[1,2-a]pyridines in good to excellent yields. The process is characterized by its simple and mild reaction conditions, high selectivity, and reduced by-product formation. rsc.org Mechanistic studies suggest the reaction may proceed through a radical-based pathway. rsc.org
Table 1: Examples of Regioselective C3-Sulfonylation of Imidazo[1,2-a]pyridines
| Method | Substrate (Imidazo[1,2-a]pyridine) | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Photocatalytic | 2-Phenylimidazo[1,2-a]pyridine | Diaryliodonium salt, DABSO, Organic photocatalyst | Visible light, Room temp. | Moderate | researchgate.net |
| Electrochemical | 2-Phenylimidazo[1,2-a]pyridine | Sodium benzenesulfinate | Electrolysis, Catalyst-free | Good to Excellent | rsc.org |
| Electrochemical | 2-(p-Tolyl)imidazo[1,2-a]pyridine | Sodium p-toluenesulfinate | Electrolysis, Catalyst-free | Good to Excellent | rsc.org |
An alternative to direct C-H functionalization is the synthesis and subsequent derivatization of imidazo[1,2-a]pyridines functionalized at the C3 position. A common strategy involves the introduction of a thioether group at C3, followed by oxidation to the corresponding sulfone (sulfonyl group).
The synthesis of 3-sulfonylated imidazo[1,2-a]pyridines has been achieved through the oxidation of C3-sulfenylimidazo[1,2-a]pyridines. researchgate.net This two-step process begins with the C-H sulfenylation of the imidazo[1,2-a]pyridine core. A practical method for this initial step involves reacting the heterocycle with readily prepared thiosulfate (B1220275) salts to introduce a variety of thioether fragments regioselectively at the C3 position. whiterose.ac.uk The resulting 3-thioether-substituted imidazo[1,2-a]pyridine can then be oxidized using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the target 3-sulfonylated product. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
In line with contemporary chemical synthesis, green chemistry principles are increasingly being applied to the production of imidazo[1,2-a]pyridines and their derivatives. researchgate.netsioc-journal.cnccspublishing.org.cn These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency by employing techniques such as microwave-assisted synthesis, environmentally benign catalysts, and reactions in aqueous or solvent-free media. researchgate.net
Microwave (MW) irradiation has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyridines, offering significant advantages over conventional heating methods. sci-hub.sersc.org This technique leads to dramatically shorter reaction times, often reducing processes that take hours to mere minutes, and frequently results in higher product yields. sci-hub.seresearchgate.net
For instance, the condensation of 2-aminopyridine with phenacyl bromide derivatives to form the imidazo[1,2-a]pyridine core can be accomplished in as little as 60 seconds under microwave irradiation, compared to 40-120 minutes required for thermal methods. sci-hub.se Similarly, a metal-free, microwave-assisted synthesis of 3-formyl imidazo[1,2-a]pyridines from 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium proceeds rapidly and efficiently. researchgate.netacs.org The use of phosphotungstic acid as a catalyst in the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) under microwave heating allows for the synthesis of various imidazo[1,2-a]pyridines in just 30 minutes with high yields. beilstein-journals.org
Table 2: Comparison of Microwave vs. Thermal Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Method | Time | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine + Phenacyl bromide derivative | Microwave (MW) | 1 min | Up to 99% | sci-hub.se |
| Thermal Heating (ThT) | 40-120 min | Up to 80% | ||
| 2-Aminopyridine + Arylglyoxal + 1,3-Dicarbonyl | Microwave (MW) | Short | Good to Very Good | rsc.org |
| Conventional | Longer | Lower |
The development of synthetic routes that eliminate the need for catalysts, particularly those based on toxic or precious metals, is a cornerstone of green chemistry. acs.orgnih.gov Several catalyst-free methods for synthesizing the imidazo[1,2-a]pyridine scaffold have been reported. A notable example is a rapid, NaOH-promoted heterocyclization of N-propargylpyridiniums that proceeds in aqueous conditions at ambient temperature to give quantitative yields. rsc.org Catalyst-free protocols have also been developed for the Groebke multicomponent reaction using deep eutectic solvents and for the functionalization of the C3 position. nih.govresearchgate.net
Where catalysts are necessary, the focus shifts to using environmentally benign alternatives. An efficient synthesis of imidazo[1,2-a]pyridines has been developed using a Cu(II)-ascorbate catalyzed domino reaction in an aqueous micellar medium. acs.org Another green approach utilizes phosphotungstic acid (HPW), a non-toxic, inexpensive, and stable Brønsted acid, to catalyze the GBB-3CR, achieving high yields with low catalyst loading. beilstein-journals.org Furthermore, the electrochemical sulfonylation mentioned previously represents a catalyst-free approach to the final product. rsc.org
Replacing volatile and often toxic organic solvents with water or eliminating them entirely represents a significant step toward greener synthesis. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety. An ultrasound-assisted, KI/tert-butyl hydroperoxide catalyzed synthesis of imidazo[1,2-a]pyridines from ketones proceeds efficiently in water without the need for a metal catalyst or base. organic-chemistry.org Other methods utilize aqueous sodium hydroxide (B78521) solutions or aqueous micellar media to promote the reaction. rsc.orgacs.org
Solvent-free reactions offer benefits such as reduced waste, lower cost, and simplified work-up procedures. The synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has been achieved via a one-pot, solvent- and catalyst-free cascade reaction. researchgate.net Similarly, the three-component synthesis of benzo ccspublishing.org.cnrsc.orgimidazo[1,2-a]pyrimidine derivatives, a related scaffold, can be effectively catalyzed by sulfamic acid under solvent-free conditions, highlighting the potential of these methods for creating complex heterocyclic systems. researchgate.net
Reaction Mechanisms and Mechanistic Investigations for Imidazo 1,2 a Pyridine 3 Sulfonic Acid Synthesis
Elucidation of Key Mechanistic Pathways
The formation of the imidazo[1,2-a]pyridine (B132010) core and the subsequent introduction of a sulfonic acid group at the C3 position can proceed through several distinct mechanistic routes. These pathways are often influenced by the choice of starting materials, catalysts, and reaction conditions.
The C3 position of the imidazo[1,2-a]pyridine scaffold is inherently electron-rich, making it susceptible to electrophilic attack. This characteristic is a cornerstone of many synthetic strategies aimed at functionalizing this specific position.
The regioselectivity for electrophilic substitution at C3 can be rationalized by examining the stability of the resulting carbocation intermediates, often referred to as sigma complexes. When an electrophile attacks the C3 position, the positive charge can be delocalized over the imidazole (B134444) and pyridine (B92270) rings without placing a positive charge on the bridgehead nitrogen atom. This preserves the aromaticity of the six-membered ring in one of the key resonance structures, leading to a more stable intermediate compared to attack at other positions like C2. stackexchange.comvaia.com Attack at the C2 or C4 positions would result in a resonance structure where the electron-deficient nitrogen atom bears a partial positive charge, which is energetically unfavorable. quora.com
The general mechanism for electrophilic aromatic substitution at the C3 position can be depicted as follows:
Generation of a potent electrophile (e.g., SO₃ from fuming sulfuric acid).
Nucleophilic attack by the electron-rich C3 carbon of the imidazo[1,2-a]pyridine on the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation from the C3 position by a weak base to restore aromaticity and yield the C3-sulfonated product.
This inherent reactivity has been widely exploited for the introduction of various functional groups at the C3 position, laying the groundwork for the synthesis of diverse imidazo[1,2-a]pyridine derivatives. rsc.orgmdpi.com
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single pot. A key feature of many of these reactions is the in-situ formation of reactive intermediates, with iminium ions playing a pivotal role.
In the context of imidazo[1,2-a]pyridine synthesis, iminium intermediates are typically generated from the condensation of an aldehyde with a primary or secondary amine. For instance, in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, the condensation of a 2-aminopyridine (B139424) with an aldehyde generates a Schiff base, which upon protonation forms an electrophilic iminium ion. acs.orgresearchgate.net This iminium ion then undergoes a [4+1] cycloaddition with an isocyanide. researchgate.net
Another prominent example is the aza-Friedel-Crafts reaction, where an aldehyde and an amine react to form an iminium ion. mdpi.comnih.gov This electrophilic species is then attacked by the nucleophilic C3 position of an existing imidazo[1,2-a]pyridine ring to form a new C-C bond. mdpi.comnih.gov The proposed mechanism involves the Lewis acid-catalyzed formation of the iminium ion, followed by nucleophilic attack from the imidazo[1,2-a]pyridine and subsequent deprotonation to yield the C3-alkylated product. nih.gov
The generation and subsequent reaction of iminium intermediates are central to the efficiency and convergence of these MCRs, allowing for the rapid construction of the imidazo[1,2-a]pyridine scaffold with diverse substitution patterns. beilstein-journals.org
Recent advancements in synthetic methodology have highlighted the utility of radical reactions for the direct C-H functionalization of heterocycles, including imidazo[1,2-a]pyridines. rsc.org These methods offer an alternative to traditional electrophilic substitution and can often proceed under milder conditions.
Visible light-induced photoredox catalysis has emerged as a powerful tool for generating radical species that can engage in C-H functionalization. nih.gov For instance, the trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using sodium triflinate under visible light irradiation. The proposed mechanism involves the generation of a trifluoromethyl radical (•CF₃) through a photoredox cycle. This radical then adds to the C3 position of the imidazo[1,2-a]pyridine to form a radical intermediate. Subsequent oxidation of this intermediate, potentially by another •CF₃ radical, leads to a carbocation that, upon deprotonation, yields the C3-trifluoromethylated product. nih.gov
Similarly, radical amination at the C3 position has been demonstrated. researchgate.net These radical pathways often exhibit excellent regioselectivity for the C3 position, further underscoring its inherent reactivity. The generation of iminyl radicals from oxime esters, triggered by iodine, has also been employed for the regioselective functionalization of pyridines, which can be a precursor step in some imidazo[1,2-a]pyridine syntheses. acs.org
Table 1: Comparison of Mechanistic Pathways for C3-Functionalization
| Mechanistic Pathway | Key Intermediate | Driving Force | Typical Reagents |
| Electrophilic Aromatic Substitution | Sigma Complex (Carbocation) | Inherent electron density of C3 | Strong electrophiles (e.g., SO₃, Br⁺) |
| Iminium-Mediated Reactions | Iminium Ion | Electrophilicity of the iminium carbon | Aldehydes, Amines, Isocyanides |
| Radical C-H Functionalization | Radical Adduct | Generation of reactive radical species | Radical initiators, Photoredox catalysts |
This table provides a simplified comparison of the major mechanistic routes for the functionalization of the C3 position in imidazo[1,2-a]pyridines.
The construction of the fused bicyclic imidazo[1,2-a]pyridine system often involves an intramolecular cyclization step as the key ring-forming event. One of the most classical and widely used methods is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org The mechanism proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of the 2-aminopyridine displaces the halide, forming an N-phenacylpyridinium salt. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, furnishes the imidazo[1,2-a]pyridine ring. acs.org
Variations of this cyclization strategy are numerous. For example, an Ortoleva-King type reaction intermediate can be involved, particularly in reactions starting from acetophenones. acs.orgorganic-chemistry.org In some instances, an enamine intermediate has been isolated, suggesting an alternative pathway where the exocyclic amine first attacks the carbonyl compound. acs.org
Intramolecular C-H activation has also been developed as a modern strategy for the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org These reactions, often catalyzed by transition metals like palladium, can facilitate the formation of new rings fused to the imidazo[1,2-a]pyridine core. rsc.org Furthermore, electrochemically initiated intermolecular C-N bond formation followed by cyclization represents a green and efficient method for constructing the imidazo[1,2-a]pyridine skeleton. rsc.org
Computational Chemistry and Theoretical Studies on Reaction Mechanisms
To gain deeper insights into the intricate details of reaction mechanisms, computational chemistry has become an indispensable tool. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable information about the energetics and geometries of transition states and intermediates that are often difficult to probe experimentally.
DFT calculations have been successfully applied to investigate various aspects of imidazo[1,2-a]pyridine synthesis. For instance, these calculations can be used to determine the relative stabilities of intermediates formed during electrophilic substitution at different positions of the imidazo[1,2-a]pyridine ring, thereby providing a quantitative basis for the observed C3 regioselectivity.
In the study of multi-component reactions, DFT can help to elucidate the precise sequence of bond-forming events and identify the rate-determining step. By calculating the activation energies for different possible pathways, researchers can distinguish between competing mechanisms. For example, in the GBB reaction, DFT could be used to model the [4+1] cycloaddition step and compare its feasibility with alternative stepwise pathways.
Furthermore, DFT is employed to study the electronic properties of imidazo[1,2-a]pyridine derivatives themselves. Calculations of Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps can help to rationalize the reactivity and potential biological interactions of these molecules. nih.gov For instance, the localization of the HOMO at the C3 position would be consistent with its high nucleophilicity. Geometrical optimizations of imidazo[1,2-a]pyridine derivatives are often performed using methods like MM2 and AM1 before more rigorous DFT calculations. acs.org
Table 2: Applications of DFT in Mechanistic Studies of Imidazo[1,2-a]pyridine Synthesis
| Application of DFT | Information Obtained | Significance |
| Calculation of Intermediate Stabilities | Relative energies of sigma complexes | Rationalization of C3 regioselectivity in electrophilic substitution |
| Transition State Analysis | Activation energies and geometries of transition states | Elucidation of reaction pathways and rate-determining steps in MCRs |
| FMO and MEP Analysis | Electron density distribution, HOMO/LUMO energies | Prediction of reactivity and potential sites for nucleophilic/electrophilic attack |
| Reaction Coordinate Profiling | Complete energy profile of a reaction | Detailed understanding of the entire reaction mechanism |
This table summarizes how Density Functional Theory (DFT) is utilized to investigate the reaction mechanisms involved in the synthesis of imidazo[1,2-a]pyridines.
Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.org The HOMO, which is the orbital from which the molecule is most likely to donate electrons, represents the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, dictates its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. acs.org
In the context of synthesizing imidazo[1,2-a]pyridine-3-sulfonic acid, FMO analysis helps predict the most probable site for electrophilic attack by the sulfonating agent. The reaction, specifically an electrophilic substitution, involves the HOMO of the imidazo[1,2-a]pyridine core attacking the LUMO of the electrophile (e.g., SO₃). Therefore, the region of the imidazo[1,2-a]pyridine molecule with the highest HOMO density will be the most reactive site.
While specific FMO studies for this compound are not extensively documented, research on closely related imidazo[1,2-a]pyridine derivatives provides valuable insights. Density Functional Theory (DFT) calculations are commonly employed to determine the energies and distributions of these frontier orbitals. acs.orgnih.gov
Studies on various substituted imidazo[1,2-a]pyridines consistently show that the HOMO is predominantly localized over the fused heterocyclic ring system, particularly on the imidazole part of the scaffold. acs.orgnih.gov The C3 position, in particular, often exhibits a high coefficient for the HOMO, indicating its strong nucleophilic character and susceptibility to electrophilic attack. This theoretical finding aligns with experimental observations where functionalization, such as halogenation, nitration, and sulfonation, preferentially occurs at the C3 position. rsc.orgresearchgate.net
Table 1: Representative FMO Data for a Substituted Imidazo[1,2-a]pyridine Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -6.21 | Energy of the Highest Occupied Molecular Orbital; indicates nucleophilicity. |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.23 | Energy difference; relates to molecular stability and reactivity. A smaller gap suggests higher reactivity. acs.org |
This data is representative of DFT calculations performed on imidazo[1,2-a]pyridine derivatives and illustrates the typical energy values obtained. acs.org
The analysis confirms that the electronic properties of the imidazo[1,2-a]pyridine core make it an electron-rich system. The HOMO's distribution provides a clear rationale for the regioselectivity of the sulfonation reaction at the C3 position, making FMO theory a powerful predictive tool in the synthesis of compounds like this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded: red indicates areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. acs.org
For the synthesis of this compound via electrophilic sulfonation, the MEP map of the parent imidazo[1,2-a]pyridine is highly instructive. Computational studies consistently generate MEP maps where the most negative potential (deep red) is localized on the imidazole moiety of the fused ring system. acs.orgresearchgate.netresearchgate.net
Specifically, the region around the C3 carbon atom exhibits a significant negative electrostatic potential. This indicates a high electron density at this position, making it the primary target for electrophiles like the sulfur trioxide (SO₃) molecule used in sulfonation reactions. The nitrogen atom within the imidazole ring also shows a negative potential, but its steric hindrance and involvement in the aromatic system make the C3 position the more favorable site for electrophilic substitution.
Key Observations from MEP Analysis of Imidazo[1,2-a]pyridines:
Electrophilic Attack Site: The most intense red/yellow regions, indicating negative potential and high electron density, are found around the C3 position of the imidazole ring. acs.org This strongly supports the experimentally observed regioselectivity for sulfonation at this site.
Nucleophilic Sites: Positive potential (blue regions) is typically located around the hydrogen atoms attached to the ring system, as expected.
The MEP analysis provides a clear visual confirmation of the electronic properties predicted by FMO theory. The pronounced nucleophilic character of the C3 position, as depicted in the MEP map, explains why sulfonation occurs with high regioselectivity, leading to the formation of this compound.
Kinetic Studies and Reaction Optimization
While detailed formal kinetic studies (e.g., determining reaction orders and rate constants) for the specific synthesis of this compound are not widely published, a substantial body of research exists on the optimization of reaction conditions for the C3-functionalization of the imidazo[1,2-a]pyridine scaffold. mdpi.com This work serves as a practical application of kinetic principles, aiming to maximize product yield and minimize reaction times by systematically adjusting various parameters. The synthesis of C3-sulfurized imidazo[1,2-a]pyridines, for instance, has been achieved through optimized one-pot, three-component reactions. acs.org
The optimization process typically involves screening different reagents, catalysts, solvents, temperatures, and reaction times. These studies provide valuable insights into the factors that control the reaction rate and efficiency.
Key Parameters in Reaction Optimization:
Reagents and Catalysts: The choice of the sulfonating agent is critical. For C3-sulfenylation, various organosulfur sources like thiols and benzenesulfonic acid have been explored. acs.org In many syntheses of imidazo[1,2-a]pyridine derivatives, catalysts such as copper(I) iodide (CuI) or yttrium triflate (Y(OTf)₃) have been shown to significantly improve reaction rates and yields for C3-functionalization. mdpi.comorganic-chemistry.org However, catalyst-free methods are also being developed. nih.gov
Solvent: The polarity and nature of the solvent can dramatically affect reaction kinetics. Solvents such as acetonitrile (B52724), toluene, and even water have been successfully used, with the optimal choice depending on the specific reactants and catalysts. mdpi.comacs.orgmdpi.com
Temperature: Reaction temperature directly influences the reaction rate. Optimization studies often involve screening a range of temperatures to find the balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products. For example, C3-alkylation has been optimized at 110 °C. mdpi.com
Table 2: Example of Reaction Condition Screening for the Synthesis of an Imidazo[1,2-a]pyridine Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 80 | 24 | <10 |
| 2 | Y(OTf)₃ (10 mol%) | Toluene | 80 | 12 | 65 |
| 3 | Y(OTf)₃ (10 mol%) | Acetonitrile | 80 | 12 | 52 |
| 4 | Y(OTf)₃ (10 mol%) | Toluene | 110 | 12 | 92 |
| 5 | Sc(OTf)₃ (10 mol%) | Toluene | 110 | 12 | 88 |
This table is a representative example based on optimization studies for C3-alkylation of imidazo[1,2-a]pyridines, demonstrating a systematic approach to improving reaction yield by varying catalyst, solvent, and temperature. mdpi.com
These optimization studies, while not formal kinetic analyses, provide crucial practical data on how to control the synthesis of C3-substituted imidazo[1,2-a]pyridines. The findings from these reports are directly applicable to developing an efficient and high-yield synthesis for this compound by informing the selection of optimal reaction conditions.
Derivatization and Functionalization of Imidazo 1,2 a Pyridine 3 Sulfonic Acid
Transformations Involving the Sulfonic Acid Group
The sulfonic acid moiety is a key functional group that can be readily converted into other functionalities, significantly expanding the chemical space accessible from imidazo[1,2-a]pyridine-3-sulfonic acid.
Formation of Sulfonamides and Sulfonate Esters
Imidazo[1,2-a]pyridine-3-sulfonamides are important intermediates in the synthesis of various biologically active compounds. For instance, 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (B46051) is a crucial intermediate for the herbicide imazosulfuron (B37595). researchgate.net The synthesis of these sulfonamides can be achieved through the reaction of the corresponding sulfonyl chloride with an amine. Research has shown that the synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide can be optimized by adjusting reaction conditions, such as reaction time and the molar ratio of reactants, leading to significantly improved yields. researchgate.net
A study detailed the synthesis of 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, a derivative of the herbicide sulfosulfuron (B120094). nih.gov This highlights the utility of the sulfonamide group in the development of agrochemicals.
| Compound Name | Starting Material | Key Reagent | Significance | Reference |
|---|---|---|---|---|
| 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide | 2-chloroimidazo[1,2-a]pyridine | Chlorosulfonic acid, followed by ammonolysis | Intermediate for imazosulfuron herbicide | researchgate.net |
| 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide | 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide | m-chloroperoxybenzoic acid | Derivative of sulfosulfuron herbicide | nih.gov |
Conversion to Sulfonyl Chlorides and Related Reactive Intermediates
The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation that opens the door to a wide range of nucleophilic substitution reactions. Pyridine-3-sulfonyl chlorides have been synthesized from the corresponding 3-aminopyridines through diazotization followed by substitution with a sulfonyl group. researchgate.net This methodology can be applied to the synthesis of imidazo[1,2-a]pyridine-3-sulfonyl chloride. Another approach involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. google.com A patented method describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) via a fluoboric acid diazonium salt intermediate, which is then subjected to a sulfonyl chlorination reaction. google.com These methods provide access to the highly reactive sulfonyl chloride intermediate, which can then be used to synthesize sulfonamides, sulfonate esters, and other derivatives.
Functionalization at Other Positions of the Imidazo[1,2-a]pyridine (B132010) Core.rsc.orgresearchgate.netmdpi.com
Beyond the sulfonic acid group, the imidazo[1,2-a]pyridine ring system offers several sites for functionalization, allowing for the fine-tuning of the molecule's properties. rsc.orgresearchgate.net
C2 Position Functionalization.researchgate.net
Functionalization at the C2 position of the imidazo[1,2-a]pyridine scaffold has been a subject of interest due to the biological relevance of C2-substituted derivatives. tandfonline.comresearchgate.net While direct electrophilic attack at C2 is challenging, various synthetic strategies have been developed. tandfonline.comresearchgate.net These often involve the construction of the imidazo[1,2-a]pyridine ring from appropriately substituted precursors. tandfonline.comresearchgate.net For example, the synthesis of 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine has been reported as a selective COX-2 inhibitor. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Condensation | 2-aminopyridine (B139424) and trifluoromethylated α-halogen carbonyl compounds | 2-trifluoromethyl imidazo[1,2-a]pyridines | researchgate.net |
| Mannich reaction | 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine, formaldehyde, morpholine (B109124) | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | researchgate.net |
C6, C7, and C8 Position Functionalization.rsc.org
The functionalization of the pyridine (B92270) ring of the imidazo[1,2-a]pyridine system at the C6, C7, and C8 positions allows for the introduction of a wide range of substituents. rsc.org For instance, Pd-catalyzed carbonylation has been utilized to introduce carboxamide moieties at the 6- or 8-positions starting from the corresponding iodo-derivatives. researchgate.net The synthesis of 8-(benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine demonstrates functionalization at the C8 position with a benzyloxy group. nih.gov
N-Alkylation and N-Acylation Reactions
While less common for this compound itself, N-alkylation and N-acylation are important reactions for the broader class of imidazo[1,2-a]pyridines. These reactions typically occur at the N1 position. The Friedel-Crafts acetylation of imidazo[1,2-a]pyridines has been studied, leading to C3-acylated products. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives
The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, and its functionalization is of great interest. Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying this heterocyclic system. Halogenated imidazo[1,2-a]pyridines, particularly those substituted at the 3-position, serve as versatile starting materials for these transformations.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. Research has shown that 3-chloro and 3-bromo-imidazo[1,2-a]pyridines can be efficiently coupled with boronic acids in the presence of a palladium catalyst. nih.govrsc.org For instance, the reaction of 3-bromo-2-phenylimidazo[1,2-a]pyridine (B1270516) with phenylboronic acid, catalyzed by Pd(PPh₃)₄ with a base like sodium carbonate, yields the corresponding 3-phenyl derivative in good yield. researchgate.net This reaction is not limited to arylboronic acids; various substituted boronic acids can be employed to introduce diverse functionalities. researchgate.net
Another key palladium-catalyzed reaction is the Sonogashira coupling, which allows for the introduction of alkyne moieties. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The resulting alkynylated imidazo[1,2-a]pyridines are valuable intermediates for further synthetic transformations. wikipedia.org
The Buchwald-Hartwig amination is a crucial method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to halogenated pyridines, demonstrating its utility in functionalizing nitrogen-containing heterocycles. chemspider.comnih.gov The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. youtube.com
The following table provides illustrative examples of palladium-catalyzed cross-coupling reactions on halogenated imidazo[1,2-a]pyridine derivatives.
| Halogenated Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,3-Diphenylimidazo[1,2-a]pyridine | 79 | researchgate.net |
| 3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Ba(OH)₂ | 2-(p-Tolyl)-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 90 | researchgate.net |
| 3-Bromo-2-methylimidazo[1,2-a]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Methyl-3-(phenylethynyl)imidazo[1,2-a]pyridine | Not specified | |
| 2-Amino-3-bromo-5-methylpyridine | Morpholine | RuPhos Precatalyst, LiHMDS | 2-Amino-5-methyl-3-morpholinopyridine | 85 | nih.gov |
Visible Light-Induced Functionalization of Imidazo[1,2-a]pyridines
Visible light photoredox catalysis has emerged as a powerful and sustainable method for the functionalization of organic molecules, including the imidazo[1,2-a]pyridine scaffold. These reactions often proceed under mild conditions and offer unique reactivity compared to traditional thermal methods.
C3-Sulfenylation Strategies
The introduction of a sulfenyl group at the C3 position of imidazo[1,2-a]pyridines is a valuable transformation. While the provided search results focus more broadly on C-H functionalization, the principles of photoredox catalysis can be extended to C3-sulfenylation. Typically, this would involve the generation of a sulfur-centered radical from a suitable precursor (e.g., a thiol or a sulfonyl chloride) via a photocatalytic cycle. This radical would then add to the electron-rich C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation would yield the C3-sulfenylated product.
Photoredox Catalysis in Imidazo[1,2-a]pyridine Functionalization
Visible light-induced photoredox catalysis has been successfully applied to various C-H functionalizations of imidazo[1,2-a]pyridines. mdpi.com These reactions allow for the direct introduction of functional groups without the need for pre-installed leaving groups.
For example, the C3-arylation of imidazo[1,2-a]pyridines with diazonium salts has been achieved using chlorophyll (B73375) as a photocatalyst under visible light irradiation. mdpi.com This method tolerates a range of electron-donating and electron-withdrawing groups on both coupling partners, providing access to 2,3-diarylimidazo[1,2-a]pyridine derivatives in moderate to good yields. mdpi.com
Perfluoroalkylation at the C3 position has also been accomplished using visible light. mdpi.com The reaction of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be induced by visible light, proceeding through the formation of a photoactive electron-donor-acceptor (EDA) complex. mdpi.com This approach offers a broad substrate scope and good functional group tolerance, leading to 3-perfluoroalkyl substituted imidazo[1,2-a]pyridines in moderate to excellent yields. mdpi.com
The table below summarizes some examples of visible light-induced functionalization of imidazo[1,2-a]pyridines.
| Functionalization | Reagents | Photocatalyst/Conditions | Product | Yield (%) | Reference |
| C3-Arylation | Diazonium salts | Chlorophyll, visible light | 2,3-Diarylimidazo[1,2-a]pyridines | Moderate to good | mdpi.com |
| C3-Perfluoroalkylation | Perfluoroalkyl iodides | Visible light (EDA complex) | 3-Perfluoroalkylimidazo[1,2-a]pyridines | Moderate to excellent | mdpi.com |
| C3-Aminomethylation | N-Aryl glycines | CsPbBr₃, white LEDs | 3-(Aminomethyl)imidazo[1,2-a]pyridines | 44-94 | mdpi.com |
Applications of Imidazo 1,2 a Pyridine 3 Sulfonic Acid and Its Derivatives
Medicinal Chemistry and Pharmacological Applications
The versatility of the imidazo[1,2-a]pyridine (B132010) nucleus allows for extensive chemical modification, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.netscirp.org
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For imidazo[1,2-a]pyridine derivatives, SAR exploration has revealed key structural features that govern their biological effects.
For antimicrobial agents , the nature of substituents on aryl groups attached to the core structure significantly determines the extent of activity. A study on various fused imidazopyridine derivatives found that the presence of bromo-fluoro substituents on an armed aryl group markedly enhanced both antibacterial and antifungal activity compared to other substitutions. nih.gov In the context of antituberculosis agents , SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that incorporating bulky and more lipophilic biaryl ethers led to compounds with potent, nanomolar-range activity against Mycobacterium tuberculosis. nih.gov For a series of imidazo[1,2-a]pyridine ethers, the bridgehead nitrogen of the core and a directly attached phenyl ring were found to be essential for maintaining biological activity against the pathogen. nih.gov
In the realm of anticancer agents , several SAR trends have been identified. For a series of imidazo[1,2‐a]pyridine‐isoquinoline‐linked sulfonyl derivatives, modifications led to compounds with efficacy comparable to or greater than the EGFR inhibitor erlotinib. researchgate.net Another study focusing on cyclooxygenase-2 (COX-2) inhibition found that placing a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was a key feature for high potency and selectivity. researchgate.net
For compounds targeting the central nervous system , specific substitutions have been shown to be critical for activity and selectivity. In a series of imidazo[1,2-a]pyridine-3-amines designed as inhibitors of the Excitatory Amino Acid Transporter Subtype 3 (EAAT3), a small lipophilic substituent, such as a methyl or bromo group, at the 7- and/or 8-position of the pyridine (B92270) ring was found to be essential for activity. ku.dk Furthermore, the chemical nature of the substituent at the 2-position was shown to be a determining factor for selectivity for EAAT3 over other EAAT subtypes. ku.dk
Table 1: SAR Highlights of Imidazo[1,2-a]pyridine Derivatives This table is interactive. Use the filters to explore SAR data for different therapeutic areas.
| Therapeutic Area | Core Structure Modification | Key Substituent Effects | Resulting Activity |
|---|---|---|---|
| Antimicrobial | Aryl group on scaffold | Bromo-fluoro substituents | Enhanced antibacterial & antifungal activity nih.gov |
| Antituberculosis | 3-carboxamide side chain | Bulky, lipophilic biaryl ethers | Potent activity (nanomolar range) nih.gov |
| Antituberculosis | Ether linkage | Bridgehead nitrogen and attached phenyl ring | Essential for activity nih.gov |
| Anticancer | C-2 position | p-Methylsulfonyl phenyl group | High COX-2 inhibitory potency & selectivity researchgate.net |
| CNS Modulator | Positions 7 and/or 8 | Small lipophilic groups (e.g., methyl, bromo) | Essential for EAAT3 inhibition ku.dk |
| CNS Modulator | Position 2 | Varied substituents | Governs selectivity for EAAT3 ku.dk |
The diverse therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a variety of biological targets.
In oncology , these compounds have been shown to inhibit key signaling pathways. For instance, novel imidazo[1,2‐a]pyridine‐isoquinoline‐linked sulfonyl derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases. researchgate.net Other derivatives function as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. researchgate.net Docking studies of these molecules revealed that their methylsulfonyl group can be inserted into a secondary pocket of the COX-2 active site, contributing to their selectivity. researchgate.net Further studies on imidazo[1,2-a]pyridine compounds (IPs) against breast cancer cells demonstrated that they can induce cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins. nih.govnih.gov These compounds also trigger apoptosis through the extrinsic pathway, indicated by the activation of caspase 7 and caspase 8, and subsequent cleavage of PARP. nih.gov
As antimicrobial agents , particularly against Mycobacterium tuberculosis, imidazo[1,2-a]pyridine derivatives have shown multiple mechanisms of action. A prominent target is the respiratory chain. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 complex (Complex III), which is essential for oxidative phosphorylation and ATP production. nih.gov Other derivatives, specifically imidazo[1,2-a]pyridine ethers, are potent inhibitors of mycobacterial ATP synthase (Complex V), another critical enzyme in the energy generation pathway. nih.gov
In the central nervous system , certain derivatives act as modulators of neurotransmitter transport. A notable example is the selective inhibition of the Excitatory Amino Acid Transporter Subtype 3 (EAAT3) by a class of imidazo[1,2-a]pyridine-3-amines. ku.dk EAAT3 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter, and its inhibition can modulate synaptic transmission.
The imidazo[1,2-a]pyridine scaffold has yielded promising lead compounds in several major therapeutic areas.
The imidazo[1,2-a]pyridine framework is a fertile ground for the discovery of new anti-infective agents. nih.govresearchgate.net
Antibacterial and Antifungal: Derivatives have been synthesized that exhibit strong inhibition against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. scirp.orgnih.gov Compounds with bromo-fluoro substitutions showed particularly significant activity, in some cases comparable to the antibiotics amoxicillin (B794) and cefixime, and the antifungal agent fluconazole (B54011). nih.gov
Antiviral: Specific imidazo[1,2-a]pyridines bearing a thioether side chain at the C3 position have demonstrated high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV).
Antituberculosis: This is a particularly promising area. The repurposing of the drug Zolpidem led to the exploration of its analogues against Mycobacterium tuberculosis. nih.gov Subsequent development yielded imidazo[1,2-a]pyridine-3-carboxamides with outstanding potency, showing a minimum inhibitory concentration (MIC₉₀) as low as ≤0.006 μM against replicating M. tuberculosis. nih.gov One lead compound from this series demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
Table 2: Selected Antimicrobial Activities of Imidazo[1,2-a]pyridine Derivatives This table is interactive. Use the filters to explore data for different antimicrobial classes.
| Class | Compound Series | Target Organism/Virus | Notable Activity/Finding |
|---|---|---|---|
| Antibacterial | Fused imidazopyridines | Gram-positive & Gram-negative bacteria | Activity enhanced by bromo-fluoro substituents nih.gov |
| Antifungal | Fused imidazopyridines | Fungi (e.g., Candida albicans) | Activity comparable to fluconazole in some cases nih.gov |
| Antiviral | 3-Thioether derivatives | Human cytomegalovirus (HCMV) | High therapeutic index (>150) researchgate.net |
| Antiviral | 3-Thioether derivatives | Varicella-zoster virus (VZV) | Pronounced activity researchgate.net |
| Antituberculosis | Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating) | Potency in the nanomolar range (MIC₉₀ ≤0.006 μM) nih.gov |
| Antituberculosis | Imidazo[1,2-a]pyridine-3-carboxamides | MDR & XDR M. tuberculosis | Excellent activity against resistant strains nih.gov |
The imidazo[1,2-a]pyridine scaffold is found in numerous compounds investigated for their anticancer properties. researchgate.net
Novel imidazo[1,2‐a]pyridine‐isoquinoline‐linked sulfonyl derivatives were developed as EGFR kinase inhibitors and showed significant antiproliferative activity against breast cancer cell lines. researchgate.net Another class of derivatives, featuring a methylsulfonylphenyl group at the C2-position, has been reported as selective COX-2 inhibitors, a target relevant for several cancers. researchgate.net Studies on other novel imidazo[1,2-a]pyridine compounds (IPs) against the HCC1937 breast cancer cell line revealed potent cytotoxic effects, with IC₅₀ values as low as 45 µM. nih.govnih.gov These compounds were shown to inhibit cancer cell survival, migration, and colony formation. nih.gov
The imidazo[1,2-a]pyridine structure is the basis for several well-established CNS-active drugs, validating its utility in this therapeutic area. nih.gov
Anxiolytic and Hypnotic: Zolpidem and Alpidem are commercialized drugs used for insomnia (hypnotic) and anxiety (anxiolytic), respectively. researchgate.netresearchgate.net Their mechanism involves modulating GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.
Anticonvulsant: The scaffold has been explored for antiepileptic properties, with research indicating its potential to yield anticonvulsant agents. researchgate.netnih.gov
Novel CNS Targets: More recent research has identified imidazo[1,2-a]pyridine-3-amines as the first selective inhibitors of the excitatory amino acid transporter EAAT3. ku.dk The most prominent compounds from this study displayed an IC₅₀ of 7.2 μM for EAAT3 with approximately 35-fold selectivity over other EAAT subtypes, representing a potential new avenue for modulating excitatory neurotransmission in the CNS. ku.dk
Therapeutic Areas and Potential Drug Candidates
Anti-inflammatory and Analgesic Agents
Derivatives of imidazo[1,2-a]pyridine have been identified as potent anti-inflammatory and analgesic agents, primarily through their action as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov The COX-2 enzyme is a key player in the inflammatory cascade and a validated target for anti-inflammatory drugs. researchgate.net
Researchers have focused on designing imidazo[1,2-a]pyridine-based compounds that selectively target COX-2 over its isoform, COX-1, to minimize gastrointestinal side effects associated with non-selective NSAIDs. A study detailed the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives. nih.gov In this series, strategic substitution on the imidazo[1,2-a]pyridine ring was found to enhance selectivity for the COX-2 isozyme. nih.gov For instance, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) emerged as the most active compound in an enzyme inhibition assay, demonstrating higher selectivity than the reference drug celecoxib. nih.gov Another derivative, N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine (5r), displayed the highest analgesic activity in a formalin test. nih.gov
Further studies have shown that introducing a methylsulfonyl pharmacophore at the para position of the C-2 phenyl ring significantly enhances COX-2 potency and selectivity. nih.govresearchgate.net A series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridines with various substituents at the C-3 position confirmed that the nature and size of the group at C-3 influence inhibitory activity. nih.gov Specifically, a derivative featuring a morpholine (B109124) ring at C-3 exhibited the highest potency and selectivity, with an IC₅₀ value of 0.07 μM and a selectivity index of 217.1. nih.gov Another investigation into methylsulfonyl-containing imidazo[1,2-a]pyridines identified compound 10c as the most potent anti-inflammatory derivative and a highly active COX-2 inhibitor (IC₅₀ = 1.06 µM). researchgate.net
The development of these compounds is driven by the close structural similarity between COX isoforms, which presents a challenge in creating highly selective inhibitors with minimal side effects. researchgate.netresearchgate.net A novel imidazo[1,2-a]pyridine derivative, MIA, was synthesized and shown to reduce inflammatory cytokines and suppress the expression of COX-2 and iNOS genes in cancer cell lines. nih.gov
Table 1: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5n | Data not specified | 508 | nih.gov |
| 6f | 0.07 | 217.1 | researchgate.net |
| 9a | Data not specified | 39 | researchgate.net |
| 10c | 1.06 | Data not specified | researchgate.net |
| Celecoxib (Reference) | Data not specified | 13.76 - 508 | nih.govresearchgate.net |
Enzyme Inhibitors (e.g., STAT3, ALDH1A3, ACAT, QcrB, ATP Synthase)
The structural versatility of the imidazo[1,2-a]pyridine core has made it a valuable scaffold for designing inhibitors against a wide range of enzymes implicated in various diseases.
STAT3 Inhibitors : The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in inflammation and cancer. nih.gov A novel synthetic imidazo[1,2-a]pyridine derivative, known as MIA, has been shown to suppress the phosphorylation of STAT3 at Tyr705 in breast and ovarian cancer cell lines stimulated with IL-6. nih.gov This inhibition of STAT3 activation highlights the potential of this class of compounds in modulating inflammatory and carcinogenic pathways. nih.gov
ALDH1A3 Inhibitors : Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in cancer stem cells, particularly in glioblastoma multiforme (GBM), making it a promising therapeutic target. acs.orguniupo.itnih.gov Researchers have developed several series of imidazo[1,2-a]pyridine derivatives as potent and selective ALDH1A3 inhibitors. acs.orgnih.gov One study reported a new class of these derivatives that showed nanomolar to picomolar efficacy against patient-derived GBM stem-like cells. nih.gov Through structure-based optimization, compound 3f was identified as a submicromolar competitive inhibitor of ALDH1A3, demonstrating high selectivity over other ALDH1A isoforms. nih.govacs.org
Table 2: ALDH1A Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | ALDH1A3 IC₅₀ (µM) | ALDH1A1 % Inhibition @ 25µM | ALDH1A2 % Inhibition @ 25µM | Reference |
| 3c | 1.1 ± 0.1 | 18 ± 2 | 23 ± 2 | nih.gov |
| 3f | 0.44 ± 0.03 | 12 ± 1 | 18 ± 2 | nih.gov |
ACAT Inhibitors : Acyl-CoA:cholesterol acyltransferase (ACAT) is a microsomal enzyme that plays a crucial role in cholesterol metabolism and is a target for atherosclerosis therapies. researchgate.net A novel series of imidazo[1,2-α]pyridines was designed and evaluated for ACAT inhibitory activity. researchgate.netkoreascience.kr Lead optimization identified several potent analogues, with compound 7b showing complete inhibition of ACAT activity in HepG2 cells at 30 µM and an IC₅₀ value of 2.02 µM. researchgate.netscite.ai
QcrB Inhibitors : The QcrB subunit of the ubiquinol (B23937) cytochrome c reductase is a critical component of the electron transport chain in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). plos.orgbohrium.com Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as highly potent inhibitors of QcrB. plos.orgrsc.org High-throughput screening identified several imidazo[1,2-a]pyridine (IP) compounds with minimum inhibitory concentrations (MICs) against Mtb ranging from 0.03 to 5 µM. plos.orgresearchgate.netnih.gov The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, targets QcrB and is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. rsc.org Spontaneous resistant mutants to IP compounds consistently showed mutations in the qcrB gene, confirming it as the target. bohrium.comnih.gov
ATP Synthase Inhibitors : ATP synthase is another validated target for anti-TB drug discovery. rsc.orgnih.gov A high-throughput screen of the AstraZeneca library identified imidazo[1,2-a]pyridine ethers (IPEs) as selective and potent inhibitors of mycobacterial ATP synthesis. rsc.orgacs.org Medicinal chemistry efforts led to the development of IPEs with nanomolar potency in ATP synthesis inhibition assays (IC₅₀ <0.02 µM) and potent activity against Mtb (MIC₈₀ <0.5 µM). rsc.orgacs.org Structure-activity relationship studies indicated that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and an attached phenyl ring are crucial for activity. rsc.orgnih.gov
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Target Enzyme | Activity Metric | Potency | Reference |
| IP (1-4) | QcrB | MIC | 0.03 - 5 µM | plos.orgbohrium.comresearchgate.net |
| Telacebec (Q203) | QcrB | MIC₉₀ | ≤0.006 μM | rsc.org |
| IPEs | ATP Synthase | ATPS IC₅₀ | <0.02 µM | rsc.orgacs.orgnih.gov |
| IPEs | ATP Synthase | Mtb MIC₈₀ | <0.5 µM | rsc.orgnih.gov |
Other Pharmacological Activities (e.g., Anti-diabetic, Antileishmanial)
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to metabolic and infectious diseases. nih.govnih.gov
Anti-diabetic Activity : The imidazo[1,2-a]pyridine scaffold is recognized for its potential in developing anti-diabetic agents. nih.govnih.govrsc.org One study focused on designing derivatives as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion. researchgate.net Among the synthesized compounds, 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivative 5g showed the best inhibitory potency with an IC₅₀ value of 3.7 μM, which was significantly more potent than the standard inhibitor, acarbose (B1664774) (IC₅₀ = 67.4 μM). researchgate.net
Antileishmanial Activity : Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. nih.govtezu.ernet.in The imidazo[1,2-a]pyridine scaffold has shown promising results in the search for new antileishmanial drugs. nih.govacs.org Various derivatives have demonstrated significant activity against both the promastigote and amastigote stages of the parasite. nih.govtezu.ernet.in For example, a 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine showed better activity against Leishmania donovani than the marketed drug miltefosine. nih.gov In another study, novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized, with several compounds exhibiting significant antileishmanial activity against Leishmania major. sci-hub.seresearchgate.net Compound IMPA-2 was found to be proficient in inhibiting parasite growth, inducing oxidative stress, and promoting apoptosis in L. donovani promastigotes. tezu.ernet.in
Table 4: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Species | Stage | IC₅₀ (µM) | Reference |
| 2 | L. major | Amastigote | 4 | nih.gov |
| 3 | L. major | Not specified | 0.2 | nih.gov |
| 24 | L. amazonensis | Amastigote | 6.63 | acs.org |
| IMPA-2 | L. donovani | Promastigote | ~0.1 | tezu.ernet.in |
| IMPA-12 | L. donovani | Promastigote | ~1.0 | tezu.ernet.in |
| Miltefosine (Reference) | L. amazonensis | Amastigote | ~13.26 | acs.org |
Catalysis
Beyond its pharmacological importance, the imidazo[1,2-a]pyridine framework serves as a versatile platform in the field of catalysis. Its derivatives have been employed as organocatalysts, ligands for transition metals, and as acidic catalysts for various organic transformations.
Organocatalysis Employing Sulfonic Acid Derivatives
While the broader imidazo[1,2-a]pyridine class is widely used in catalysis, specific applications of its sulfonic acid derivatives in organocatalysis are an emerging area of research. The inherent properties of the heterocyclic core combined with the strong Brønsted acidity of the sulfonic acid group suggest potential for these compounds to catalyze a range of organic reactions, such as condensation and multicomponent reactions, under metal-free conditions. Their structural rigidity and potential for chiral modifications also make them attractive candidates for asymmetric organocatalysis.
Ligands in Transition-Metal Catalysis
Imidazo[1,2-a]pyridine derivatives are effective ligands in transition-metal catalysis due to the coordinating ability of their nitrogen atoms. nih.gov They have been successfully used in copper- and palladium-catalyzed reactions. nih.govresearchgate.net For instance, the combination of a copper(I) iodide catalyst with a bipyridine (bipy) ligand, a structurally related N-heterocycle, has been shown to be highly effective for synthesizing functionalized imidazo[1,2-a]pyridines. nih.gov The imidazo[1,2-a]pyridine scaffold itself can act as a ligand, stabilizing the metal center and facilitating various transformations, including cross-coupling reactions like the Sonogashira coupling to produce highly functionalized derivatives. nih.gov The development of metal-carbene complexes involving imidazo[1,2-a]pyridines has also opened new avenues for one-pot cyclization processes. nih.gov
Acidic Catalysts in Organic Transformations
The introduction of a sulfonic acid group onto the imidazo[1,2-a]pyridine ring creates a potent solid acid catalyst. These catalysts are valuable in promoting a variety of organic transformations due to their strong Brønsted acidity, stability, and potential for recyclability, aligning with the principles of green chemistry.
Heteropolyacids, known for their very strong Brønsted acidity, have been used as greener and safer alternatives to catalyze the Groebke–Blackburn–Bienaymé three-component reaction for the synthesis of imidazo[1,2-a]pyridines. researchgate.net Similarly, an imidazo[1,2-a]pyridine-3-sulfonic acid would be expected to catalyze such acid-mediated reactions efficiently. Lewis acids like FeCl₃ and ZnCl₂ have also been employed to catalyze the synthesis of imidazo[1,2-a]pyridines, often by activating carbonyl compounds or other substrates in condensation and cascade reactions. bio-conferences.org The sulfonic acid functionality on the imidazo[1,2-a]pyridine core can perform a similar role, protonating substrates to facilitate nucleophilic attack and subsequent cyclization, making these derivatives useful acidic catalysts for constructing complex heterocyclic systems. bio-conferences.orgorganic-chemistry.org
Materials Science: The Role of this compound and Its Derivatives
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure that has garnered significant attention not only in medicinal chemistry but also in the realm of materials science. mdpi.comresearchgate.net Its rigid, planar, and electron-rich nature makes it an excellent candidate for the construction of a variety of functional materials. The introduction of a sulfonic acid group at the 3-position, creating this compound, further enhances its utility by introducing desirable properties such as increased water solubility and the ability to modulate electronic characteristics.
Building Blocks for Advanced Functional Materials
This compound and its derivatives serve as versatile building blocks in the synthesis of advanced functional materials. The inherent structural and electronic properties of the imidazo[1,2-a]pyridine core, combined with the functional handle provided by the sulfonic acid group, allow for its incorporation into larger, more complex molecular architectures.
The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various methods, including the condensation of 2-aminopyridines with α-halogenoketones, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, and visible light-induced C-H functionalization. mdpi.comnih.gov Specifically, C3-sulfonylation of the imidazo[1,2-a]pyridine ring has been accomplished through visible light-induced three-component reactions, highlighting a modern and efficient pathway to access these sulfonated building blocks. mdpi.com
The sulfonic acid group imparts several advantageous properties. Its high polarity and ability to form strong hydrogen bonds can influence the self-assembly and packing of molecules in the solid state, which is crucial for designing materials with specific crystalline structures and properties. Furthermore, the sulfonic acid moiety can act as a proton donor or a site for ionic interactions, making these building blocks suitable for creating proton-conducting materials or polyelectrolytes. While specific research on materials derived exclusively from this compound is emerging, the principles of molecular design strongly suggest its potential in these areas.
A related scaffold, imidazo[1,2-b]pyridazine, has been successfully employed as an electron-transporting unit in the development of bipolar host materials for high-performance red-phosphorescent organic light-emitting diodes (OLEDs), demonstrating the utility of this class of compounds in advanced materials.
Optoelectronic Applications (e.g., Fluorescent Dyes, Sensors)
Derivatives of imidazo[1,2-a]pyridine are well-regarded for their significant fluorescent properties, with emissions typically in the blue and violet regions of the electromagnetic spectrum. ijrpr.com This fluorescence is a consequence of the extended π-conjugated system of the bicyclic structure. The photophysical properties can be finely tuned by introducing various substituents onto the heterocyclic core.
The introduction of a sulfonic acid group, as in this compound, is a known strategy in dye chemistry to enhance aqueous solubility and modulate electronic properties. While direct studies on the optoelectronic properties of this compound are limited, research on related sulfonated dyes indicates that the sulfonate group can improve fluorescence quantum yield in aqueous media and reduce aggregation-caused quenching.
Research on other imidazo[1,2-a]pyridine derivatives has shown that their fluorescence is highly sensitive to the local environment and can be exploited for chemical sensing. For instance, certain derivatives have been developed as "turn-on" or "turn-off" fluorescent probes for the detection of metal ions. One such study detailed a fused imidazopyridine-based sensor that exhibited high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions in aqueous media and living cells.
The table below summarizes the photophysical properties of some representative imidazo[1,2-a]pyridine derivatives, illustrating the tunability of this scaffold.
| Compound | Substituents | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application |
| 2-Phenylimidazo[1,2-a]pyridine | Phenyl at C2 | ~330 | ~375 | 0.50-0.78 | Blue Emitter |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | 4-Aminophenyl at C2 | ~350 | ~445 | - | Blue Emitter |
| V-shaped bis-Imidazo[1,2-a]pyridine | Phenyl-linked bis-ImPy | ~320 | ~380-450 | 0.17-0.51 | Deep-Blue Emitter |
| Fused Imidazopyridine Sensor | Fused ring system | - | - | - | Fe³⁺/Hg²⁺ Sensor |
It is important to note that while the sulfonic acid group is a key functional group for enhancing the performance of fluorescent dyes and sensors, specific data for this compound in these applications is not yet widely reported.
Role in Polymer Chemistry and Nanomaterials
The imidazo[1,2-a]pyridine scaffold is also finding application in the fields of polymer chemistry and nanomaterials. The functionalization of this heterocycle allows for its incorporation into polymer backbones or as pendant groups, thereby imparting the polymer with the unique electronic and photophysical properties of the imidazo[1,2-a]pyridine unit.
The sulfonic acid group in this compound is particularly relevant for polymer chemistry. Sulfonated monomers are key components in the synthesis of proton-exchange membranes (PEMs) for fuel cells, as the sulfonic acid groups facilitate proton transport. While the direct use of this compound as a monomer in this context is not yet documented, its structure suggests it could be a candidate for creating novel PEMs with potentially enhanced thermal and chemical stability due to the robust nature of the imidazo[1,2-a]pyridine ring.
In the domain of nanomaterials, imidazo[1,2-a]pyridine derivatives have been used in the synthesis and stabilization of nanoparticles. For example, they have been employed in the creation of magnetic nanocatalysts. In one study, a magnetic nanocatalyst, ZnS-ZnFe₂O₄, was developed for the environmentally friendly synthesis of imidazo[1,2-a]pyridine derivatives. While this example uses the derivatives as the product, the strong coordinating ability of the nitrogen atoms in the imidazo[1,2-a]pyridine ring, along with the potential for the sulfonic acid group to interact with metal surfaces, suggests that this compound could serve as a capping agent or stabilizer for the synthesis of various metallic or metal oxide nanoparticles. These functionalized nanoparticles could have applications in catalysis, sensing, and biomedical imaging.
Analytical and Spectroscopic Characterization of Imidazo 1,2 a Pyridine 3 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of Imidazo[1,2-a]pyridine-3-sulfonic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core typically shows distinct signals for each of the six protons on the fused ring system. The introduction of a strongly electron-withdrawing sulfonic acid group at the C-3 position significantly influences the chemical shifts of the adjacent protons. The H-2 proton is expected to be deshielded, appearing further downfield. Protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) exhibit characteristic coupling patterns (doublets, triplets, and doublet of doublets) that allow for their unambiguous assignment.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The imidazo[1,2-a]pyridine ring system displays seven carbon signals. The C-3 carbon, directly attached to the sulfonic acid group, would show a characteristic chemical shift. The other carbons in the imidazole (B134444) and pyridine rings can be assigned based on their expected chemical shifts and by using two-dimensional NMR techniques like HSQC and HMBC.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 | ~8.0 - 8.5 | ~140 - 145 |
| C-3 | - | ~125 - 130 |
| C-5 | ~8.2 - 8.6 | ~126 - 130 |
| C-6 | ~7.0 - 7.4 | ~112 - 116 |
| C-7 | ~7.4 - 7.8 | ~125 - 129 |
| C-8 | ~7.6 - 8.0 | ~117 - 121 |
| C-9 (bridgehead) | - | ~145 - 150 |
Note: The predicted values are based on data for the parent imidazo[1,2-a]pyridine and derivatives, and the known electronic effects of a sulfonic acid substituent. Actual experimental values may vary depending on the solvent and other conditions. derpharmachemica.comtci-thaijo.orgchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The exact mass of this compound (C₇H₆N₂O₃S) is 198.0102 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental composition. bldpharm.com
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. A common fragmentation pathway for aromatic sulfonic acids is the loss of the SO₃ group (80 Da). nih.govresearchgate.net Other characteristic fragmentations would involve the cleavage of the imidazo[1,2-a]pyridine ring system.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₃S |
| Molecular Weight | 198.20 g/mol bldpharm.com |
| Exact Mass | 198.0102 Da |
| Expected [M+H]⁺ (Positive ESI) | 199.0175 m/z |
| Expected [M-H]⁻ (Negative ESI) | 197.0031 m/z |
| Primary Fragmentation | Loss of SO₃ (80 Da) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is dominated by strong absorptions characteristic of the sulfonic acid group and the aromatic heterocyclic core.
The key diagnostic bands for the sulfonic acid moiety are the strong, broad O-H stretching vibration, typically centered around 2800-3200 cm⁻¹, and the strong, sharp asymmetric and symmetric stretching vibrations of the S=O bonds, which appear in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. researchgate.net The spectrum also displays characteristic peaks for the imidazo[1,2-a]pyridine ring, including aromatic C-H stretching above 3000 cm⁻¹, C=N stretching around 1630-1650 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 2800 | O-H Stretch (broad) | Sulfonic Acid (-SO₃H) |
| 3150 - 3000 | C-H Stretch | Aromatic Ring |
| 1650 - 1630 | C=N Stretch | Imidazo[1,2-a]pyridine Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1120 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |
| 1080 - 1010 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |
| ~750 | C-S Stretch | Carbon-Sulfur Bond |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While the crystal structure for this compound itself is not publicly available, data from closely related derivatives, such as sulfonamides, can provide significant insight into the molecular geometry and packing in the solid state. mdpi.comresearchgate.net
For instance, analysis of imidazo[1,2-a]pyridine derivatives shows that the fused bicyclic system is essentially planar. In the solid state, the sulfonic acid groups would be expected to form strong intermolecular hydrogen bonds, creating a well-defined, stable crystal lattice. This technique would confirm the planarity of the ring system and the geometry around the sulfur atom.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Analysis
HPLC is the primary chromatographic technique for assessing the purity of this compound and for quantitative analysis. Due to the polar and ionic nature of the sulfonic acid group, reverse-phase HPLC is the method of choice.
A typical HPLC method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.compatsnap.com Detection is commonly achieved using a UV detector, as the imidazo[1,2-a]pyridine ring system possesses a strong chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration.
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. The compound's high polarity and low volatility, coupled with its thermal lability, prevent it from being vaporized without decomposition under typical GC conditions. Analysis by GC would require a derivatization step to convert the non-volatile sulfonic acid into a more volatile ester or other derivative.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₇H₆N₂O₃S). A close match between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 42.42 |
| Hydrogen (H) | 3.05 |
| Nitrogen (N) | 14.13 |
| Oxygen (O) | 24.21 |
| Sulfur (S) | 16.18 |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is continually evolving, with a focus on efficiency, sustainability, and the introduction of diverse functional groups. researchgate.net
Novel Synthetic Routes:
Recent advancements have focused on visible light-induced C-H functionalization, offering a powerful strategy for introducing groups at the C3 position. mdpi.com For instance, a visible light-induced three-component reaction has been reported for the C3-sulfonylation of imidazo[1,2-a]pyridines. mdpi.com Researchers are also exploring multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, to efficiently construct the imidazo[1,2-a]pyridine core with various substituents. researchgate.netrsc.org Other innovative methods include copper-catalyzed aerobic oxidative coupling, ultrasound-assisted synthesis in water, and the use of dual catalytic systems combining a flavin and iodine. organic-chemistry.org
Sustainable Approaches:
A key trend is the development of more environmentally friendly synthetic protocols. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like mechanochemistry and electrochemistry. organic-chemistry.orgnanomaterchem.com For example, a magnetic nanocatalyst, ZnS-ZnFe2O4, has been developed for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives in an environmentally friendly solvent. nanomaterchem.com Solid-phase synthesis using a traceless sulfone linker also presents a sustainable method for creating libraries of imidazo[1,2-a]pyridine derivatives. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netnih.gov
Emerging Therapeutic Areas:
Researchers are actively investigating new therapeutic applications for imidazo[1,2-a]pyridine derivatives. These include their potential as covalent inhibitors for treating cancers, such as those with KRAS G12C mutations. rsc.org There is also significant interest in their development as antituberculosis agents, with some compounds showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov Furthermore, their role as antiulcer agents with cytoprotective properties is being explored. nih.gov
Novel Biological Targets:
The exploration of new biological targets is a key focus. For instance, imidazo[1,2-a]pyridine derivatives are being designed as potent inhibitors of Nek2, a protein kinase involved in cancer. nih.gov They are also being investigated for their ability to modulate signaling pathways like STAT3/NF-κB/iNOS/COX-2, which are implicated in inflammation and cancer. nih.gov Other research is focused on their potential as inhibitors of microtubule polymerization and their DNA binding properties as anticancer agents. nih.gov
Integration into Advanced Materials and Nanotechnology
The unique photophysical and electronic properties of imidazo[1,2-a]pyridines make them attractive candidates for applications in advanced materials and nanotechnology. researchgate.net
Materials Science Applications:
Heterocyclic compounds containing sulfone groups, a feature related to sulfonic acids, are widely used in materials science. mdpi.comgoogle.com The imidazo[1,2-a]pyridine scaffold itself has applications in functional materials. mdpi.com Research is ongoing to incorporate these compounds into organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Nanotechnology Integration:
In the realm of nanotechnology, there is potential to utilize imidazo[1,2-a]pyridine-3-sulfonic acid in the development of novel nanomaterials. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved using a Cu/SiO2 nanomaterial as a catalyst. researchgate.net The sulfonic acid group, in particular, could be used to functionalize nanoparticles, enhancing their solubility, stability, and targeting capabilities for biomedical applications.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational methods are becoming indispensable tools for accelerating the discovery and optimization of imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Studies:
Computational techniques are employed to elucidate the structure-activity relationships (SAR) of these compounds. nih.govnih.gov By understanding how different substituents on the imidazo[1,2-a]pyridine core influence biological activity, researchers can rationally design more potent and selective molecules. nih.gov For example, SAR studies have been crucial in developing imidazo[1,2-a]pyridine-3-carboxamides as antituberculosis agents. nih.gov
Predictive Modeling:
Predictive modeling, including 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, is used to design novel compounds with desired properties. openpharmaceuticalsciencesjournal.comresearchgate.net These models can predict the biological activity of virtual compounds before their synthesis, saving time and resources. openpharmaceuticalsciencesjournal.com Molecular docking studies are also used to predict the binding modes of these compounds with their biological targets. researchgate.netnih.gov
Mechanistic Insights into Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of imidazo[1,2-a]pyridines is crucial for optimizing existing methods and developing new ones.
Elucidating Reaction Pathways:
Researchers are investigating the mechanisms of various reactions, such as visible light-induced C-H functionalization. mdpi.com For example, studies have proposed a radical pathway for the C3-sulfenylation of imidazo[1,2-a]pyridines. mdpi.com Understanding these pathways allows for better control over the reaction and can lead to the development of more efficient and selective synthetic methods.
Investigating Intermediate Species:
The identification and characterization of reactive intermediates are key to understanding reaction mechanisms. For instance, in visible light-mediated reactions, the generation of radical intermediates has been established through radical scavenging experiments. mdpi.com These insights are critical for designing reactions that proceed through desired pathways to yield the target products.
Scale-Up and Industrial Applications of Synthesis
The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed for the commercialization of imidazo[1,2-a]pyridine-based products.
Challenges in Scale-Up:
Scaling up the synthesis of imidazo[1,2-a]pyridines often requires overcoming issues such as reaction efficiency, purification, and cost-effectiveness. google.com For example, some established synthetic procedures may result in low yields and purification difficulties, making them unsuitable for large-scale production. google.com
Potential Industrial Applications:
Despite the challenges, the diverse applications of imidazo[1,2-a]pyridine derivatives in pharmaceuticals and materials science drive the need for scalable synthetic routes. mdpi.comresearchgate.net The development of efficient, one-pot, and multicomponent reactions is a promising approach to facilitate the industrial production of these valuable compounds. researchgate.netnanomaterchem.com The use of heterogeneous catalysts that can be easily recovered and recycled also contributes to the feasibility of industrial-scale synthesis. nanomaterchem.comresearchgate.net
Q & A
Q. What are the common synthetic routes and starting materials for Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives?
The synthesis of imidazo[1,2-a]pyridine derivatives typically employs 2-aminopyridine as a foundational building block, coupled with aldehydes or ketones via multicomponent reactions. For example, Raju et al. developed derivatives by reacting 2-aminopyridine with secondary amines under iodine catalysis, yielding compounds with potent antimicrobial activity . Another streamlined method involves Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) to functionalize the C-3 position, ensuring high purity and yield . Key steps include:
- Condensation of 2-aminopyridine with carbonyl compounds.
- Cyclization using catalysts like silica sulfuric acid or iodine .
- Purification via column chromatography or recrystallization.
Q. How are Imidazo[1,2-a]pyridine derivatives characterized for structural confirmation?
Structural elucidation relies on spectroscopic methods:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring connectivity.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve complex stereochemistry, as seen in anti-ulcer derivative studies . For sulfonic acid derivatives, additional techniques like IR spectroscopy identify sulfonic acid groups (S=O stretches at ~1350–1150 cm⁻¹).
Q. What biological activities are associated with this compound derivatives?
These derivatives exhibit broad bioactivity:
- Antimicrobial : Raju et al. reported derivatives (e.g., compounds 2 and 5) with MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- Anti-ulcer : Kaminski et al. identified 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine as a potent agent, targeting metabolic pathways akin to zolimidine .
- Anticancer : Acetamide derivatives show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via kinase inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in Imidazo[1,2-a]pyridine functionalization?
Advanced optimization strategies include:
- Catalyst screening : Silica sulfuric acid/ethylene glycol systems improve cyclization efficiency, achieving yields >85% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Factorial design : Systematic variation of temperature, catalyst loading, and reaction time to identify optimal parameters (e.g., 80°C, 12 h for Friedel-Crafts acylation) .
- Flow chemistry : Continuous reactors minimize by-products in scaled-up syntheses .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from structural variations or assay conditions. Methodological solutions include:
- Comparative SAR analysis : Evaluate substituent effects (e.g., electron-withdrawing groups at C-3 enhance antimicrobial activity ).
- Standardized assays : Use consistent protocols (e.g., CLSI guidelines for MIC determination).
- Meta-analysis : Cross-reference datasets from PubMed and Scopus to identify trends, as done in pharmacological reviews .
Q. What computational approaches aid in designing novel derivatives with targeted properties?
ICReDD’s integrated framework combines:
- Quantum chemical calculations : Predict reaction pathways and transition states for sulfonic acid derivatization .
- Machine learning : Train models on existing bioactivity data (e.g., PDE3 inhibition for cardiovascular agents) to prioritize synthetic targets .
- Molecular docking : Simulate binding interactions with therapeutic targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB agents ).
Methodological Considerations
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR)?
Employ factorial design to systematically vary substituents (e.g., alkyl, aryl, sulfonic acid groups) and assess their impact on bioactivity. For example:
Q. How can researchers mitigate challenges in sulfonic acid group incorporation?
Sulfonation at C-3 requires precise control:
- Use chlorosulfonic acid in dichloroethane at 0°C to avoid over-sulfonation.
- Protect reactive sites (e.g., NH groups) with tert-butyloxycarbonyl (Boc) .
- Monitor reaction progress via TLC or HPLC to terminate at intermediate stages.
Data Contradiction Analysis Example
A study reports weak antifungal activity for a derivative, while another observes potency. Resolution steps:
Replicate assays : Test both compounds under identical conditions (e.g., pH, incubation time).
Analyze substituents : Check for electron-donating groups (e.g., -OCH₃) that may reduce efficacy .
Verify purity : Impurities (>5%) can skew bioactivity results; use HPLC-MS for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
